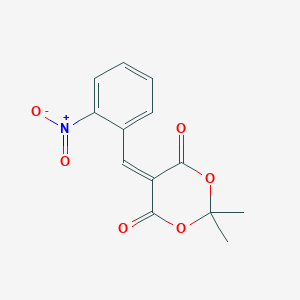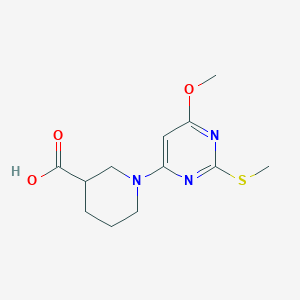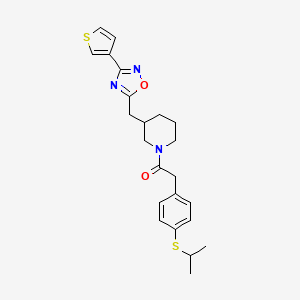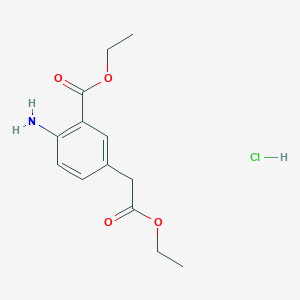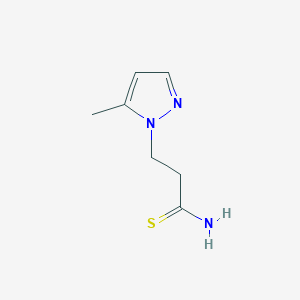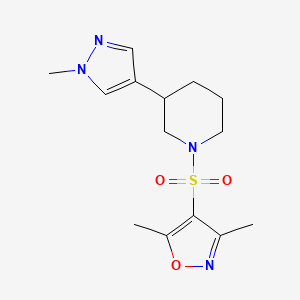
3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps. One common method includes the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate sulfonyl chlorides and isoxazole derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets. For instance, in plants, it inhibits very long chain fatty acid elongase, which is crucial for cell proliferation and shoot formation . In medicinal applications, it may act by binding to and inhibiting enzymes involved in the metabolic pathways of pathogens, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and are often used as intermediates in the synthesis of more complex molecules.
Isoxazole derivatives: Other isoxazole compounds, such as pyroxasulfone, exhibit similar herbicidal properties.
Uniqueness
What sets 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole apart is its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit key enzymes in both plants and pathogens makes it a versatile compound with broad applications in various fields.
Propiedades
IUPAC Name |
3,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULDOVZWIICRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
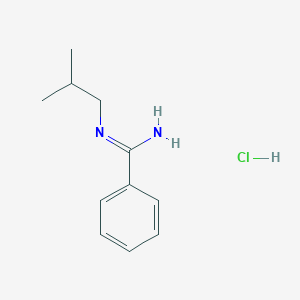
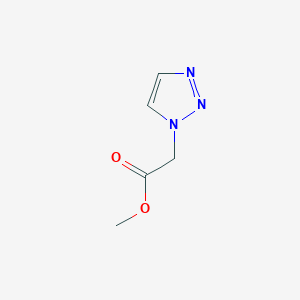
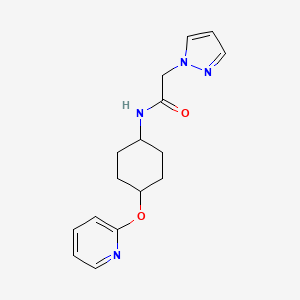

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride](/img/structure/B2366545.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)
